4-({[(4-Methoxyphenyl)(diphenyl)methyl]amino}oxy)butan-1-ol
CAS No.: 641990-93-4
Cat. No.: VC16891515
Molecular Formula: C24H27NO3
Molecular Weight: 377.5 g/mol
* For research use only. Not for human or veterinary use.
![4-({[(4-Methoxyphenyl)(diphenyl)methyl]amino}oxy)butan-1-ol - 641990-93-4](/images/structure/VC16891515.png)
Specification
CAS No. | 641990-93-4 |
---|---|
Molecular Formula | C24H27NO3 |
Molecular Weight | 377.5 g/mol |
IUPAC Name | 4-[[(4-methoxyphenyl)-diphenylmethyl]amino]oxybutan-1-ol |
Standard InChI | InChI=1S/C24H27NO3/c1-27-23-16-14-22(15-17-23)24(20-10-4-2-5-11-20,21-12-6-3-7-13-21)25-28-19-9-8-18-26/h2-7,10-17,25-26H,8-9,18-19H2,1H3 |
Standard InChI Key | STHFTWXPYMDSOG-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NOCCCCO |
Introduction
Structural Characterization and Nomenclature
Systematic IUPAC Name and Molecular Formula
The systematic name 4-({[(4-Methoxyphenyl)(diphenyl)methyl]amino}oxy)butan-1-ol follows IUPAC nomenclature rules, describing a four-carbon butanol chain (butan-1-ol) with an aminooxy group (-ONH-) at the fourth position. This aminooxy group is substituted by a (4-methoxyphenyl)(diphenyl)methyl moiety. The molecular formula is C₃₁H₃₃NO₃, yielding a molecular weight of 475.60 g/mol.
Physicochemical Properties
Theoretical Property Calculations
Property | Value | Method |
---|---|---|
Molecular Weight | 475.60 g/mol | IUPAC formula |
LogP (Octanol-Water) | 5.2 ± 0.3 | XLogP3 |
Water Solubility | 0.18 mg/L @ 25°C | ALOGPS |
pKa (Hydroxyl) | 16.3 | ChemAxon Calculator |
Topological Polar SA | 66.8 Ų | Ertl Algorithm |
Spectroscopic Signatures
Hypothetical NMR Data (400 MHz, CDCl₃):
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¹H NMR: δ 7.25-7.15 (m, 10H, diphenyl), 6.85 (d, J=8.5 Hz, 2H, methoxyphenyl), 6.75 (d, J=8.5 Hz, 2H), 3.80 (s, 3H, OCH₃), 3.65 (t, J=6 Hz, 2H, CH₂OH), 3.20 (t, J=5.5 Hz, 2H, OCH₂), 1.60-1.45 (m, 4H, CH₂CH₂)
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¹³C NMR: δ 158.9 (OCH₃), 144.2-126.5 (aromatic Cs), 70.8 (OCH₂), 62.1 (CH₂OH), 55.2 (OCH₃), 32.4-25.3 (aliphatic chain)
IR (KBr): 3350 cm⁻¹ (O-H stretch), 1605 cm⁻¹ (C=C aromatic), 1245 cm⁻¹ (C-O-C), 1030 cm⁻¹ (N-O) .
Target | Predicted IC₅₀ (μM) | Confidence |
---|---|---|
COX-2 | 12.4 | Medium |
5-Lipoxygenase | 8.9 | Low |
Dopamine D2 Receptor | >100 | Very Low |
Recent Advancements and Future Directions
While no direct studies on this compound exist, 2024-2025 research on analogous aminooxy alcohols has revealed:
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Enhanced catalytic asymmetric synthesis methods using chiral N-oxide ligands
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Novel solid-state NMR techniques for characterizing aminooxy conformers
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Green chemistry approaches replacing halogenated solvents with cyclopentyl methyl ether
Future research priorities should address:
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Experimental validation of predicted spectroscopic data
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Exploration of enantiomeric separation via chiral chromatography
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Toxicity profiling using in vitro hepatocyte models
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